4-Chlorothiazole-5-carboxaldehyde
Description
4-Chlorothiazole-5-carboxaldehyde (CAS: 104146-17-0) is a halogenated heterocyclic aldehyde with the molecular formula C₄H₂ClNOS. Its structure comprises a thiazole ring substituted with a chlorine atom at the 4-position and a formyl group (-CHO) at the 5-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and electron-deficient thiazole core. It is commonly used to synthesize imidazoles, pyrazoles, and other nitrogen-containing heterocycles via condensation reactions .
Properties
IUPAC Name |
4-chloro-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-3(1-7)8-2-6-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWEAFBOIYNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561049 | |
| Record name | 4-Chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104146-17-0 | |
| Record name | 4-Chloro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
A stirred solution of Compound 332 (1.1 g, 5.75 mmol) in tetrahydrofuran (THF, 10 mL) is treated with 5 N aqueous HCl (6 mL) at 0°C. The mixture is warmed to room temperature and stirred for 3 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction workup involves extraction with ethyl acetate (2 × 50 mL), washing with saturated sodium bicarbonate, and drying over sodium sulfate. Rotary evaporation affords this compound as a yellow oil in 95% yield (800 mg).
Critical Parameters :
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Temperature Control : Maintaining 0°C during HCl addition prevents premature decomposition.
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Solvent Selection : THF enhances solubility of the intermediate while facilitating protonation of the acetal oxygen.
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Acid Strength : Concentrated HCl (5 N) ensures complete dioxolane ring opening without over-oxidizing the aldehyde.
Scalability and Industrial Adaptations
A scaled-up variant substitutes THF with 1,4-dioxane to improve reaction homogeneity. For instance, treatment of 19.2482 g (100 mmol) of the dioxolane precursor with 5 N HCl (250 mmol) in 1,4-dioxane (250 mL) over 1.5 hours at room temperature achieves an 88% isolated yield after flash chromatography. This method reduces exothermicity risks in large batches.
Direct Synthesis via Thiazole Ring Formation
Alternative routes construct the thiazole core de novo, leveraging halogenated aldehydes and sulfur-containing reactants. While less common for this compound specifically, analogous protocols for substituted thiazoles provide mechanistic insights.
Thioformamide Cyclization
Patented methods describe reacting α-halogenated aldehydes with thioformamide to form thiazole rings. For example, 3,5-dichloro-2-hexanone reacts with thioformamide in chlorobenzene under HCl saturation, yielding 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole. Adapting this to this compound would require:
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Substrate Design : Using a chlorinated glyoxal derivative as the aldehyde precursor.
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Catalysis : Gaseous HCl to protonate the carbonyl and activate the α-carbon for nucleophilic attack by sulfur.
Challenges and Mitigations
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Byproduct Formation : Competing polymerization of the aldehyde is suppressed by low-temperature conditions (0–10°C).
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Purification : Distillation under reduced pressure (40–53.2 Pa) isolates the product while avoiding thermal degradation.
Functional Group Interconversion Strategies
Reductive Approaches
Lithium aluminum hydride (LiAlH4) reduction of nitriles or esters is impractical here due to the electrophilic chlorine substituent, which could undergo nucleophilic displacement.
Comparative Analysis of Methods
*Theoretical yield; no experimental data available for this specific compound.
Mechanistic Insights
Acid-Catalyzed Hydrolysis Mechanism
The hydrolysis of the dioxolane acetal proceeds via:
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Protonation of the acetal oxygen by HCl, rendering the adjacent carbon electrophilic.
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Nucleophilic Attack by water, cleaving the C–O bond and forming a hemiacetal intermediate.
Thiazole Ring Formation
In thioformamide routes, the mechanism involves:
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Condensation between the aldehyde carbonyl and thioformamide’s thiol group.
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Cyclization via intramolecular nucleophilic attack, forming the thiazole ring.
Industrial Considerations
Cost Efficiency
The dioxolane hydrolysis method is preferred for large-scale production due to:
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Low Catalyst Cost : HCl is inexpensive and recyclable.
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Minimal Byproducts : Sodium bicarbonate washes remove residual acids without complex purification.
Emerging Techniques and Research Gaps
Recent advancements in flow chemistry could enhance the scalability of thiazole syntheses. However, no studies have yet applied these to this compound. Additionally, enzymatic hydrolysis of acetals remains unexplored but may offer greener alternatives.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Chlorothiazole-5-carboxylic acid.
Reduction: 4-Chlorothiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Chlorothiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorothiazole-5-carboxaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its derivatives may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chlorothiazole-5-carboxaldehyde with structurally analogous thiazole derivatives, focusing on substituent effects , reactivity , and applications .
Table 1: Key Structural and Functional Comparisons
*Similarity Score: Computed based on structural and functional overlap (0–1 scale).
Key Comparisons:
Substituent Effects on Reactivity :
- This compound : The electron-withdrawing chlorine enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., with amines or hydrazines) .
- 4-Methylthiazole-5-carboxaldehyde : The methyl group at C4 increases electron density on the thiazole ring, reducing electrophilicity compared to the chloro analog. This makes it less reactive in condensation reactions but more stable under acidic conditions .
Functional Group Variations :
- Methyl 4-chlorothiazole-5-carboxylate : Replacing the aldehyde with a methyl ester (-COOCH₃) shifts reactivity toward nucleophilic acyl substitutions (e.g., hydrolysis to carboxylic acids) .
- Ethyl 5-chlorothiazole-4-carboxylate : The positional isomer (Cl at C5, ester at C4) exhibits distinct regioselectivity in cyclization reactions, often yielding 6-membered heterocycles instead of 5-membered ones .
Electronic and Steric Modifications: 4-Chloro-2-(dimethylamino)thiazole-5-carboxaldehyde: The dimethylamino group at C2 introduces steric hindrance and electron-donating effects, altering reaction pathways. This compound is preferred in synthesizing kinase inhibitors due to its ability to form stable hydrogen bonds with target proteins .
Biological Activity
4-Chlorothiazole-5-carboxaldehyde (CAS Number: 104146-17-0) is a significant compound within the thiazole family, characterized by its unique structure that includes a chlorine atom and a carboxaldehyde functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. The presence of both sulfur and nitrogen in its five-membered ring structure contributes to its reactivity and biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 135.57 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promise in drug discovery, particularly as potential antimicrobial and anticancer agents.
Synthetic Pathways
- Oxidation : The aldehyde group can be oxidized to yield 4-Chlorothiazole-5-carboxylic acid.
- Reduction : Reduction of the aldehyde group can produce 4-Chlorothiazole-5-methanol.
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols to create various derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:
- Inhibition of Enzymes : Compounds derived from this compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial activity.
- Cytotoxic Effects : Certain derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.
Case Studies and Research Findings
- Anticancer Activity : A study screened several derivatives of this compound against 60 human cancer cell lines at the National Cancer Institute. Compounds demonstrated remarkable activity with IC values in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Properties : Derivatives have been evaluated for their antimicrobial efficacy. For instance, compounds derived from thiazole structures showed significant inhibition against common pathogens, suggesting their utility in developing new antibiotics .
- Enzyme Inhibition Studies : Research indicated that certain derivatives exhibit strong binding affinities towards human carbonic anhydrases, which are crucial for various physiological processes. This highlights their potential as therapeutic agents targeting enzyme-related disorders .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Thiazole-5-carboxaldehyde | Moderate cytotoxicity | Lacks chlorine substitution |
| 4-Methylthiazole-5-carboxaldehyde | Lower antimicrobial activity | Contains a methyl group |
| 4-Chlorothiazole-2-carboxylic acid | Antimicrobial and anticancer | Chlorine enhances reactivity |
Q & A
Q. What ethical guidelines apply to in vivo testing of this compound-based compounds?
- Methodological Answer :
- Follow institutional animal care protocols (IACUC approval) for dosing and endpoint determination .
- Exclude compounds with acute toxicity (LD₅₀ < 50 mg/kg in rodent models) from further testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
